Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a chemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is typically stored at temperatures between 0-8°C and is available in a colorless or light-yellow liquid form .
Vorbereitungsmethoden
The synthesis of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an aminooxy compound under controlled conditions. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction. The product is then purified through extraction and washing with water, followed by drying and filtration .
Analyse Chemischer Reaktionen
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1-amino-3-methylbutan-2-yl)oxycarbamate: This compound has a similar structure but differs in the position of the aminooxy group.
tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate: This compound contains hydroxyl groups instead of the aminooxy group.
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate: This compound has a carbamoyl group in place of the aminooxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H22N2O3 |
---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
XAXXAKCIZSGSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CON)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.